2,3',4,4',6-Pentachlorobiphenyl

Toxic Equivalency Factor Dioxin-like PCB AhR agonist activity

Laboratories performing EPA Method 1668C analysis require congener-specific PCB 119 to prevent co-elution misidentification with PCB 118 (WHO TEF=0.00003). Substituting adjacent congeners introduces irreversible error into TEQ-based risk assessment. • Unique Kovats RI 511 (DB-XLB) ensures chromatographic resolution from 43 of 46 pentachlorobiphenyl isomers • AhR EC50 >200,000 nM vs. pM potency of dioxin-like PCBs - validated NDL-PCB negative control • NIST-traceable, ISO 17034-certified; available as neat or solution standards for immediate global dispatch

Molecular Formula C12H5Cl5
Molecular Weight 326.4 g/mol
CAS No. 56558-17-9
Cat. No. B1345202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3',4,4',6-Pentachlorobiphenyl
CAS56558-17-9
Molecular FormulaC12H5Cl5
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H5Cl5/c13-7-4-10(16)12(11(17)5-7)6-1-2-8(14)9(15)3-6/h1-5H
InChIKeyOAEQTHQGPZKTQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.23e-08 M

Structure & Identifiers


Interactive Chemical Structure Model





PCB 119: Non-Dioxin-Like Pentachlorobiphenyl Overview


2,3',4,4',6-Pentachlorobiphenyl (IUPAC: 1,3,5-trichloro-2-(3,4-dichlorophenyl)benzene; PCB 119) is a mono-ortho-substituted pentachlorobiphenyl congener (C12H5Cl5, MW 326.43) belonging to the 209-member polychlorinated biphenyl family [1]. It is classified as a non-dioxin-like PCB (NDL-PCB) and is not among the 12 WHO dioxin-like PCB congeners possessing an assigned Toxic Equivalency Factor [2]. Its chlorine substitution pattern at positions 2,3',4,4',6 imparts distinct physicochemical and environmental fate properties that differentiate it from the most closely related pentachlorobiphenyl analog, PCB 118 (2,3',4,4',5-pentachlorobiphenyl), as well as from other penta-CBs such as PCB 101 and PCB 126 [3]. As a priority congener listed in EPA Method 1668, PCB 119 serves as a critical calibration and quantification standard in congener-specific environmental analysis [4].

Why Congener-Specific PCB 119 Is Critical


Substituting a non-specific "pentachlorobiphenyl" or an adjacent congener such as PCB 118 for PCB 119 introduces irreversible error into quantitative environmental analysis, toxicological assessment, and fate modeling. Among the 46 pentachlorobiphenyl isomers, the precise chlorine substitution pattern governs AhR binding affinity, dioxin-like toxic potency, Henry's Law partitioning, biodegradation susceptibility, and chromatographic retention behavior—all of which differ measurably between PCB 119 and its closest congener, PCB 118 [1]. In GC×GC-TOFMS separation of all 209 PCB congeners, 43 of 46 pentachlorobiphenyls are chromatographically distinguishable, with PCB 119 occupying a unique retention space that prevents co-elution-based misidentification only when the correct congener-specific standard is employed [2]. Furthermore, PCB 119 carries no WHO TEF (non-dioxin-like), whereas PCB 118 carries a WHO2005-TEF of 0.00003—a categorical regulatory distinction that renders congener-specific quantification mandatory for TEQ-based risk assessment under EU Regulation 2017/644 [3]. The quantitative evidence below demonstrates precisely where PCB 119 diverges from its comparators in analytically and toxicologically meaningful ways.

Quantitative Evidence: PCB 119 vs. Comparators


TEF and AhR Agonist Potency vs. PCB 118 and 126

PCB 119 is categorically classified as a non-dioxin-like PCB (NDL-PCB) and possesses no assigned WHO Toxic Equivalency Factor (TEF). In contrast, the most closely related pentachlorobiphenyl congener, PCB 118 (2,3',4,4',5-pentachlorobiphenyl), carries a WHO2005-TEF of 0.00003, and PCB 126 (3,3',4,4',5-pentachlorobiphenyl) carries a WHO2005-TEF of 0.1 [1]. The difference in chlorine substitution at position 6 (PCB 119) versus position 5 (PCB 118) introduces ortho-chlorine steric hindrance that prevents coplanarity, thereby abolishing high-affinity AhR binding. BindingDB data confirm that PCB 119 exhibits EC50 > 200,000 nM for AhR agonist activity in human HepG2 cells, compared to PCB 126 which exhibits EC50 of approximately 271 nM in the same assay system [2]. This represents a >700-fold difference in AhR activation potency.

Toxic Equivalency Factor Dioxin-like PCB AhR agonist activity WHO TEF

Henry's Law Constant vs. PCB 118

Experimentally measured Henry's Law constants for PCB 119 and PCB 118, determined by Bamford and co-workers using a gas-stripping apparatus at environmentally relevant temperatures, reveal a 1.87-fold difference in air-water partitioning. PCB 119 exhibits Hscp = 1.5 × 10^-2 mol/(m3·Pa) with a temperature dependence d ln Hscp / d (1/T) of 4600 K, while PCB 118 exhibits Hscp = 2.8 × 10^-2 mol/(m3·Pa) with a d ln Hscp / d (1/T) of 6000 K [1][2]. The lower Henry's constant of PCB 119 indicates a 46% reduction in volatilization potential from aqueous solution relative to PCB 118 at equivalent temperature, making PCB 119 proportionally more likely to remain in the dissolved phase in aquatic systems.

Henry's Law constant Air-water partitioning Environmental fate Volatilization

Biodegradation by Anabaena PD-1 vs. Other Penta-CBs

In a head-to-head congener-specific biodegradation study using the cyanobacterium Anabaena PD-1 exposed to 2 mg/L Aroclor 1254 for 6 days, PCB 119 (246–34 substitution) achieved 100% degradation—the highest rate among all pentachlorobiphenyl congeners tested [1]. By comparison, PCB 99 (245–24) achieved only 35% degradation, PCB 91 (236–24) achieved 39%, PCB 102 (245–26) achieved 40%, and PCB 95 (236–25) achieved 40% under identical conditions. The complete degradation of PCB 119 contrasts with the class-average degradation of ~39% for other pentachlorobiphenyls in the same experimental system, representing a >2.5-fold difference.

Biodegradation Cyanobacteria Bioremediation Anabaena PD-1

Octanol-Water Partition Coefficient vs. PCB 101

The predicted octanol-water partition coefficient for PCB 119 is LogP = 6.6206 [1]. In comparison, the experimentally determined Log Kow for PCB 101 (2,2',4,5,5'-pentachlorobiphenyl), a structurally distinct pentachlorobiphenyl congener, is 6.80 . The ΔLogP of -0.18 indicates that PCB 119 is marginally less hydrophobic than PCB 101, with a correspondingly ~1.5-fold lower predicted bioconcentration factor when extrapolated using standard log BCF–Log Kow linear relationships. The US EPA CompTox Dashboard (DTXSID5074185) provides additional validated physicochemical property data for PCB 119 [2].

Octanol-water partition coefficient LogP Bioaccumulation potential Hydrophobicity

Kovats Retention Index on DB-XLB Column

PCB 119 has a Kovats Retention Index of 511 on a DB-XLB capillary column (J&W Scientific, Folsom, CA), as established in the LECO Corporation PCB Retention Index System (2008) [1]. This unique retention index value enables unambiguous identification of PCB 119 even in complex environmental mixtures containing multiple co-extracted pentachlorobiphenyl isomers. In the comprehensive 2D-GC×GC-TOFMS evaluation of all 209 PCB congeners, 43 of the 46 pentachlorobiphenyl isomers were chromatographically distinguished, with retention times generally increasing with meta and para substitution and decreasing with ortho substitution [2]. PCB 119's specific 2,3',4,4',6 substitution pattern—featuring one ortho-chlorine and both para positions substituted—places it in a distinct retention time window that is not occupied by PCB 118 or other dioxin-like pentachlorobiphenyls.

Kovats retention index Gas chromatography PCB congener identification DB-XLB column

Liquid Vapor Pressure vs. PCB 101

The experimentally determined logarithmic liquid vapor pressure for PCB 119 is logPL = -2.557 (liquid vapor pressure in Pa), as reported in the validated QSPR dataset by Gajewicz et al. (2010) [1]. This value is distinct from the QSAR-calculated logPL of -2.769 predicted by the GA-PLS model for the same congener, underscoring the importance of using experimentally measured rather than computationally estimated values. For comparison, PCB 101 (2,2',4,5,5'-pentachlorobiphenyl) has an experimental logPL of -2.054 [2], indicating that PCB 119 is approximately 3.2-fold less volatile in the liquid phase than PCB 101. These vapor pressure differences directly affect predictions of atmospheric transport potential and air-surface exchange in multimedia fate models.

Vapor pressure QSPR Environmental partitioning POPs modeling

Application Scenarios for PCB 119


EPA Method 1668C Calibration Standard

Laboratories performing regulatory PCB congener analysis under US EPA Method 1668C require PCB 119 as one of the 65 priority calibration congeners. Its unique retention index (Kovats RI = 511 on DB-XLB ) and distinct mass spectrum enable unambiguous quantification in wastewater, sediment, and tissue matrices. As a non-dioxin-like PCB with no WHO TEF, PCB 119 must be quantified separately from dioxin-like congeners such as PCB 118 (TEF = 0.00003) to prevent erroneous TEQ calculations. Certified reference solutions traceable to NIST standard reference materials and produced under ISO 17034 accreditation, such as those supplied by Carl Roth (100 μg/mL in isooctane ) or AccuStandard (35 μg/mL or 10 μg/mL ), provide the metrological traceability required for ISO/IEC 17025 accredited testing and regulatory reporting.

Non-Dioxin-Like Reference for Toxicity Research

PCB 119 serves as a critical negative control or comparator in AhR-mediated toxicity studies. Its EC50 > 200,000 nM for AhR activation in human HepG2 cells contrasts with the picomolar-to-nanomolar potency of dioxin-like PCBs, enabling researchers to dissect AhR-dependent versus AhR-independent mechanisms of PCB neurotoxicity . The absence of a WHO TEF makes PCB 119 an essential reference for studies establishing the relative contribution of NDL-PCBs to total PCB mixture toxicity—a research priority identified by the WHO-ECEH and EFSA . Procurement of the pure congener rather than a technical mixture ensures that observed biological effects are attributable to PCB 119 itself, not to contaminating dioxin-like congeners.

Environmental Fate Modeling Input

Environmental chemists and fate modelers require congener-specific physicochemical inputs for accurate multimedia modeling. PCB 119's experimentally determined Henry's Law constant (Hscp = 1.5 × 10^-2 mol/(m3·Pa) at 25°C ) and liquid vapor pressure (logPL = -2.557 ) provide validated parameters that diverge significantly from class-average values or those of adjacent congeners. Using PCB 118's Henry's Law constant (2.8 × 10^-2 mol/(m3·Pa)) instead of PCB 119's would overestimate volatilization from water by ~87% . Similarly, using PCB 101's vapor pressure (logPL = -2.054) would overestimate atmospheric transport potential by ~3.2-fold . Congener-specific procurement ensures that fate models are parameterized with data matching the exact compound detected in environmental monitoring.

Biodegradation Positive Control

PCB 119's unique complete (100%) biodegradability by Anabaena PD-1 after 6 days of exposure , in contrast to the partial degradation of other pentachlorobiphenyls (35–40% for PCBs 91, 95, 99, and 102 under identical conditions), positions it as the optimal positive control substrate for biodegradation assay development and enzyme screening studies. The recent identification of Microbacterium paraoxydans as a novel PentaCB-degrader achieving 23.9% degradation within 4 hours and complete degradation within 12 hours using intracellular enzymes at pH 6.0 further supports the use of PCB 119 as a reference substrate for proteomic and metabolomic investigations of bacterial PCB degradation pathways. Researchers procuring PCB 119 can benchmark their degradation systems against these published quantitative rates.

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